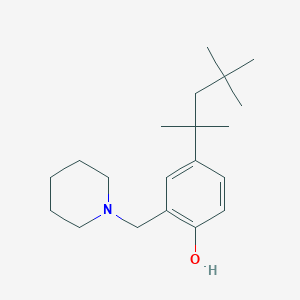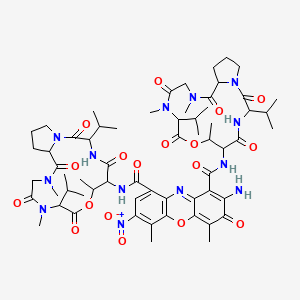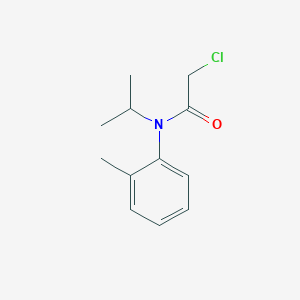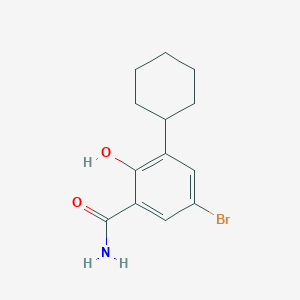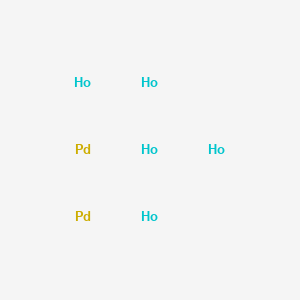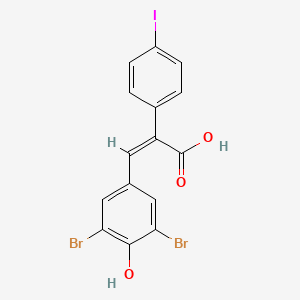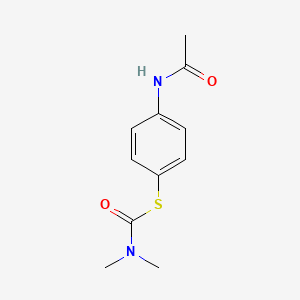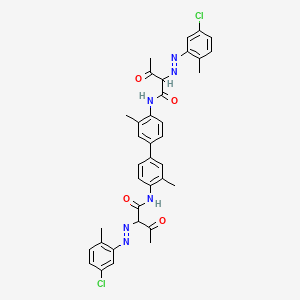
N,N'-(3,3'-Dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) is a complex organic compound characterized by its biphenyl core and azo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where 3,3’-dimethylbiphenyl is formed by coupling 3-bromo-1,1’-biphenyl with 3-methylphenylboronic acid in the presence of a palladium catalyst.
Introduction of Azo Groups: The azo groups are introduced via a diazotization reaction, where 5-chloro-o-toluidine is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the biphenyl core.
Formation of the Final Compound: The final step involves the reaction of the diazotized intermediate with 3-oxobutyramide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its azo groups, which can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) involves its interaction with molecular targets through its azo and amide functional groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(1,1’-Biphenyl)-4,4’-diylbis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide): Similar structure but lacks the dimethyl substitution on the biphenyl core.
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-p-tolyl)azo)-3-oxobutyramide): Similar structure but with a para-substitution on the azo group.
Uniqueness
N,N’-(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(2-((5-chloro-o-tolyl)azo)-3-oxobutyramide) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups on the biphenyl core and ortho-substitution on the azo groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5905-17-9 |
|---|---|
Formule moléculaire |
C36H34Cl2N6O4 |
Poids moléculaire |
685.6 g/mol |
Nom IUPAC |
2-[(5-chloro-2-methylphenyl)diazenyl]-N-[4-[4-[[2-[(5-chloro-2-methylphenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide |
InChI |
InChI=1S/C36H34Cl2N6O4/c1-19-7-11-27(37)17-31(19)41-43-33(23(5)45)35(47)39-29-13-9-25(15-21(29)3)26-10-14-30(22(4)16-26)40-36(48)34(24(6)46)44-42-32-18-28(38)12-8-20(32)2/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48) |
Clé InChI |
ZQFJNGHOFUPFLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N=NC(C(=O)C)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)Cl)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

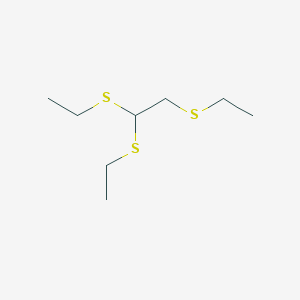
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
